molecular formula C18H15BrN2O3S2 B4705949 3-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE

3-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B4705949
M. Wt: 451.4 g/mol
InChI Key: KPAWPTYPEWZXHB-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 3-bromophenoxyacetic acid with 4-methoxybenzaldehyde to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .

Scientific Research Applications

3-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-((E)-{2-[2-(4-BROMOPHENOXY)PROPANOYL]HYDRAZONO}METHYL)PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
  • Methyl 3-(3-bromophenyl)propionate
  • 3-(3-Bromophenyl)propionic acid methyl ester

Uniqueness

Compared to similar compounds, 3-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific functional groups and structural features.

Properties

IUPAC Name

3-[(E)-[3-[(3-bromophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S2/c1-23-16-6-5-12(9-20-21-17(22)11-26-18(21)25)7-13(16)10-24-15-4-2-3-14(19)8-15/h2-9H,10-11H2,1H3/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAWPTYPEWZXHB-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=O)CSC2=S)COC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=O)CSC2=S)COC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 2
Reactant of Route 2
3-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 3
Reactant of Route 3
3-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 4
Reactant of Route 4
3-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 5
Reactant of Route 5
3-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 6
Reactant of Route 6
3-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-2-THIOXO-1,3-THIAZOLAN-4-ONE

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